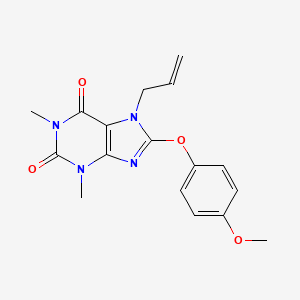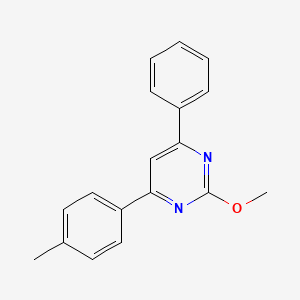
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile, also known as ENB-003, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile works by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile increases the levels of dopamine in the brain, which can have neuroprotective effects. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's and Parkinson's disease research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to protect neurons from oxidative stress and prevent neuroinflammation. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has also been shown to improve glucose metabolism and reduce inflammation in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to target specific pathways and mechanisms. However, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to improve glucose metabolism and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to protect neurons from oxidative stress and prevent neuroinflammation in animal models of these diseases, and further research is needed to determine its potential as a neuroprotective agent. Additionally, research is needed to optimize the synthesis and formulation of 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile to improve its solubility and bioavailability.
Synthesemethoden
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile is synthesized by reacting 2-(1,3-benzodioxol-5-yl)-3-bromopropionic acid with 2-ethoxy-1-naphthaldehyde in the presence of a base. The resulting product is then converted to the nitrile through a reaction with sodium azide and triphenylphosphine.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, 2-(1,3-benzodioxol-5-yl)-3-(2-ethoxy-1-naphthyl)acrylonitrile has been studied for its potential to protect neurons from oxidative stress and prevent neuroinflammation.
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-24-20-9-7-15-5-3-4-6-18(15)19(20)11-17(13-23)16-8-10-21-22(12-16)26-14-25-21/h3-12H,2,14H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSGYAZTREENG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1,3-benzodioxol-5-yl)-3-(2-ethoxynaphthalen-1-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)







![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)